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Compound of Interest

N'-(5-Bromo-2-
Compound Name: hydroxybenzylidene)benzenesulfo
nohydrazide
Cat. No.: B610832
\ v

An in-depth analysis of the crystal structure of N'-(5-Bromo-2-
hydroxybenzylidene)benzenesulfonohydrazide and its analogs reveals significant insights
into their molecular conformation, hydrogen bonding, and crystal packing. This technical guide
synthesizes crystallographic data, experimental protocols, and structural visualizations to
provide a comprehensive resource for researchers, scientists, and professionals in drug
development. The data presented here is primarily based on the closely related analog, (E)-N'-
(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, due to the lack of specific
crystallographic information on the title compound.

Molecular Structure and Conformation

The molecular structure of these compounds is characterized by a benzenesulfonohydrazide
moiety linked to a 5-bromo-2-hydroxybenzylidene group. The molecule typically adopts an E
configuration about the C=N double bond.[1][2][3][4][5] An important feature is the presence of
an intramolecular O—H---N hydrogen bond, which forms a stable S(6) ring motif and influences
the overall molecular conformation.[4][5][6] The dihedral angle between the two benzene rings
varies depending on the specific substituents, but for the p-toluenesulfonohydrazide analog, it
is a significant 86.47 (6)°.[6]

Crystallographic Data
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The crystallographic data for (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-
toluenesulfonohydrazide provides a reliable model for understanding the crystal structure of the
title compound.

Table 1: Crystal Data and Structure Refinement
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Parameter

(E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-
toluenesulfonohydrazide[6]

Empirical Formula C14H13BrN203S
Formula Weight 369.23
Temperature (K) 100.0 (1)

Wavelength (A)

0.71073 (Mo Ka)

Crystal System Monoclinic
Space Group P2i/c

a (A 15.8890 (3)
b (A) 9.8502 (2)
c () 9.8702 (2)
B () 105.475 (1)
Volume (A3) 1488.78 (5)
z 4

Density (calculated) (Mg/m?3) 1.647
Absorption Coefficient (mm~1) 291
F(000) 744

Crystal Size (mm3)

0.45x0.34 x0.31

0 range for data collection (°)

2.5t028.3

Reflections collected

41486

Independent reflections

7057 [R(int) = 0.035]

Completeness to 6 = 25.242°

100.0 %

Data / restraints / parameters

7057/0/199

Goodness-of-fit on F2

1.06

Final R indices [I>2a(1)]

R1=0.028, wR2 = 0.079

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2959853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2959853/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-
Parameter .
toluenesulfonohydrazide[6]

R indices (all data) R1 =0.035, wR2 = 0.082

| Largest diff. peak and hole (e.A=3) | 1.28 and -0.59 |

Experimental Protocols

The synthesis and crystallization of these compounds are typically achieved through
straightforward condensation reactions followed by slow evaporation.

Synthesis of N'-(5-Bromo-2-
hydroxybenzylidene)benzenesulfonohydrazide Analogs
The general synthesis involves the condensation of 5-bromosalicylaldehyde with the
corresponding benzenesulfonohydrazide in a suitable solvent, such as methanol or ethanol.

The mixture is typically stirred at room temperature or refluxed for a period of time to ensure
the completion of the reaction.

o Example Synthesis: 5-Bromosalicylaldehyde (0.1 mmol) and 3-hydroxybenzoic acid
hydrazide (0.1 mmol) are dissolved in methanol (10 ml). The mixture is stirred at room
temperature, and single crystals suitable for X-ray diffraction form from the solution after
several days.[7]

Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

» Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal
vibrations.[6] X-ray diffraction data is collected using a diffractometer equipped with a CCD
area detector and a monochromatic X-ray source (e.g., Mo Ka).[6]

o Data Reduction: The collected diffraction images are processed to yield a set of indexed
reflections with their corresponding intensities. An absorption correction is applied to account
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for the attenuation of X-rays by the crystal.[6]

o Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically.
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

[6]

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for the crystal structure
determination.
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Caption: Synthetic and Crystallographic Workflow.
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Caption: X-ray Diffraction Data Analysis Pipeline.

Intermolecular Interactions and Crystal Packing

The crystal packing of these sulfonohydrazide derivatives is primarily governed by a network of
intermolecular hydrogen bonds. In the case of (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-
toluenesulfonohydrazide, intermolecular N—H---O and C—H---O interactions link neighboring
molecules to form one-dimensional chains along the c-axis.[6] The crystal structure is further
stabilized by C—H---Br and 1t---1t stacking interactions.[6] These non-covalent interactions play
a crucial role in determining the overall supramolecular architecture and the physicochemical
properties of the solid state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal structure of N'-(5-Bromo-2-
hydroxybenzylidene)benzenesulfonohydrazide.]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b610832#crystal-structure-of-n-5-bromo-
2-hydroxybenzylidene-benzenesulfonohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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